4-(4-methoxyphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
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Description
The compound “2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” is a type of benzoxazine . Benzoxazines are a class of polymers that are produced from the ring-opening polymerization of 3-phenyl-2,4-dihydro-1,3-benzoxazine monomers and its chemical derivatives .
Synthesis Analysis
Benzoxazines can be synthesized through a Mannich-like condensation of phenolic derivatives, formaldehyde, and primary amines, followed by a ring-closure process on the phenolic derivative . The synthesis of benzoxazine monomers promotes the use of naturally occurring phenolic compounds instead of petroleum-based ones to develop high-performance materials from renewable resources .Molecular Structure Analysis
The molecular structure of benzoxazines is based on structures generated from information available in ECHA’s databases . The molecular formula of the compound is C23H19BrN2O2 .Chemical Reactions Analysis
Benzoxazines undergo a series of chemical reactions during their synthesis. The reaction of 3-benzoylpyrrolo[2,1-c][1,4]benzoxazin-1,2,4-trione with N-(4-bromophenyl)-1-(4-methoxyphenyl)methanimine under thermolytical conditions afforded 4-benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][1,4]benzoxazine-3,5-dione in a good yield .Physical and Chemical Properties Analysis
Benzoxazines are a class of halogen-free high-performance polymers. They are used in fibre-reinforced plastic and as adhesives. They are substitutes of epoxy, phenolic and bismaleimide resins. Because of their superior resistance to chemicals, low flammability, and excellent heat stability, they are used for components that are exposed to high temperatures and corrosive media .Scientific Research Applications
G Protein-Biased Dopaminergics
Research involving pyrazolo[1,5-a]pyridine, a structural component related to 2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, has shown the potential for developing G protein-biased dopamine receptor partial agonists. These compounds, like 2-methoxyphenylpiperazine, exhibit high affinity for dopamine receptors and favor G protein activation over β-arrestin recruitment. This characteristic suggests possible therapeutic applications in treating conditions like psychosis, as indicated by their antipsychotic activity in vivo (Möller et al., 2017).
Pharmacological Activities of Pyrazolopyranopyrimidines
Compounds structurally similar to 2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, like pyrazolopyranopyrimidinones, have been synthesized and evaluated for potential chemical and pharmacological activities. These activities include antioxidant and anticancer properties, demonstrating the potential for these compounds in therapeutic and clinical applications (Mahmoud, El-Bordany, & Elsayed, 2017).
Antimicrobial Activities
The antimicrobial properties of pyrazolo[1,5-c][1,3]benzoxazine derivatives have been explored. For instance, new 1,2,4-Triazole derivatives, including compounds with structural similarities to 2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, were synthesized and found to possess significant antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Agents
Novel compounds with a benzodifuran structure, similar to the benzoxazine ring in 2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, have shown promising anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase inhibitors and demonstrated significant COX-2 selectivity and analgesic efficacy (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Activities
Benzamide-based pyrazole derivatives, structurally related to 2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, were synthesized and tested for their antiviral activities. Notably, several compounds in this series showed significant activity against bird flu influenza H5N1, highlighting the potential of these derivatives in antiviral therapy (Hebishy, Salama, & Elgemeie, 2020).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-26-17-10-8-15(9-11-17)19-13-20-18-6-2-3-7-21(18)27-22(25(20)24-19)16-5-4-12-23-14-16/h2-12,14,20,22H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITOAEVJJNZXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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